molecular formula C4H6O3S B1328781 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 4509-11-9

6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Cat. No. B1328781
CAS RN: 4509-11-9
M. Wt: 134.16 g/mol
InChI Key: SZAIAWVGWTXVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a bicyclic framework. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry, as it can serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, an efficient approach to synthesize oxa- and thiabicyclo[3.1.0]hexane heterocycles has been reported, which involves the intramolecular cyclopropanation reaction of diazoacetates. This method allows for the creation of structurally constrained heterocycles from a common diol intermediate, which is derived from cinnamyl alcohols . Additionally, the synthesis of 6-thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes, which are structurally similar to the compound of interest, has been achieved using metallaoxiranes and triphenylphosphorus sulfide with trifluoroacetic acid as the solvent .

Molecular Structure Analysis

The molecular structure of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is characterized by the presence of a three-membered ring fused to a four-membered ring, with oxygen and sulfur atoms incorporated into the framework. The presence of these heteroatoms is likely to influence the electronic properties of the molecule, as well as its reactivity and stability.

Chemical Reactions Analysis

The reactivity of oxygen and sulfur within such bicyclic systems can be modulated by the acidity of the catalyst used in reactions such as the Prins cyclization. For example, strong Lewis or Brønsted acids can lead to a hexahydro-2H-thieno[3,2-c]pyran skeleton, while weak acids favor the formation of hexahydro-2H-thiopyrano[4,3-b]furan . This demonstrates the potential for selective synthesis of different structures based on the catalyst used.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide are not detailed in the provided papers, related compounds exhibit interesting behaviors. For example, 6-thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes are noted to be unstable compared to their oxirane counterparts, with susceptibility to partial desulfurization under thermal or chemical conditions . This suggests that the stability and reactivity of such compounds can be significantly influenced by the presence of sulfur and the specific structural context of the heteroatoms.

Scientific Research Applications

  • Synthesis of 6-Vinyl-1,3-dioxa-2,4-disilacyclohexanes

    • Field : Organic Chemistry
    • Application Summary : This research involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]-hexane with N-benzyltriphenylphosphinimine .
    • Methods : The reaction yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-l,3-dioxa-2,4-disilacyclohexane . A mechanism for the formation of this compound involves the reaction of dimethylsilanone [(CH 3 ) 2 Si=0] with 2,2-dimethyl-4-vinylsilaoxetane .
    • Results : The research provides a new method for the synthesis of 6-Vinyl-1,3-dioxa-2,4-disilacyclohexanes .
  • Synthesis of Bicyclo[3.1.0]hexanes

    • Field : Medicinal Chemistry
    • Application Summary : This research reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
    • Methods : Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
    • Results : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

Safety And Hazards

The safety data sheet (SDS) for 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide can be viewed and downloaded for free at Echemi.com . The SDS contains information about the risks, protective measures, and safety precautions for handling or working with the substance.

properties

IUPAC Name

6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAIAWVGWTXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963336
Record name 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

CAS RN

4509-11-9
Record name 6-Oxa-3-thiabicyclo[3.1.0]hexane, 3,3-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4509-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-thiabicyclo(3.1.0)hexane 3,3-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004509119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Epoxysulfolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 2
Reactant of Route 2
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 3
Reactant of Route 3
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 4
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 5
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 6
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Citations

For This Compound
2
Citations
KA Abrahams, JAG Cox, K Fütterer, J Rullas… - Scientific Reports, 2017 - nature.com
Drug discovery efforts against the pathogen Mycobacterium tuberculosis (Mtb) have been advanced through phenotypic screens of extensive compound libraries. Such a screen …
Number of citations: 53 www.nature.com
N Purbosari, E Warsiki, K Syamsu, J Santoso - Aquaculture and Fisheries, 2022 - Elsevier
Red seaweed species Eucheuma cottonii was thought to have potential as an anesthetic agent because it is shown to contain compounds with bioactivity as antimicrobial, antifungal, …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.